

Application Notes and Protocols for Single-Molecule Tracking using 6-TAMRA Cadaverine

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Compound of Interest

Compound Name: *6-TAMRA cadaverine*

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These application notes provide a comprehensive guide to utilizing 6-Carboxytetramethylrhodamine (6-TAMRA) cadaverine for single-molecule tracking (SMT) experiments. This document outlines the principles of **6-TAMRA cadaverine**, detailed protocols for protein labeling, sample preparation for microscopy, and a discussion of data analysis, including representative quantitative data.

Introduction to 6-TAMRA Cadaverine in Single-Molecule Tracking

6-TAMRA is a bright, orange-fluorescent dye that is well-suited for single-molecule imaging due to its high photostability and quantum yield. The cadaverine linker provides a primary amine, making it an ideal substrate for enzymatic labeling methods, particularly using transglutaminase. This allows for the site-specific conjugation of 6-TAMRA to a protein of interest, which is crucial for minimizing any potential interference of the dye with protein function.

Single-molecule tracking is a powerful technique that allows for the direct observation of the movement of individual molecules in real-time. By labeling a protein with a fluorophore like 6-TAMRA, its trajectory can be followed, providing insights into its diffusion, interactions, and localization within complex biological systems.

Physicochemical Properties of 6-TAMRA

Property	Value	Reference
Excitation Wavelength (nm)	552	[1]
Emission Wavelength (nm)	578	[1]
Molar Extinction Coefficient ($\text{cm}^{-1}\text{M}^{-1}$)	90,000	[1]
Molecular Weight (g/mol)	742.66	[1]
Solubility	DMSO	[1]

Experimental Protocols

Protein Labeling with 6-TAMRA Cadaverine using Transglutaminase

This protocol describes the site-specific labeling of a protein containing a transglutaminase recognition sequence (Q-tag) with **6-TAMRA cadaverine**.[\[2\]](#)[\[3\]](#)

Materials:

- Protein of interest with a Q-tag (e.g., GQQQLG)
- **6-TAMRA cadaverine**
- Microbial or guinea pig transglutaminase (TGase)
- Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂
- Quenching Buffer: 50 mM Tris-HCl, pH 7.5, containing 50 mM EDTA
- DMSO (anhydrous)
- Purification column (e.g., size-exclusion chromatography or Ni-NTA for His-tagged proteins)

Protocol:

- Preparation of **6-TAMRA Cadaverine** Stock Solution: Dissolve **6-TAMRA cadaverine** in anhydrous DMSO to a final concentration of 10 mM. Store protected from light at -20°C.
- Protein Preparation: Prepare the Q-tagged protein in the Reaction Buffer at a concentration of 10-50 μ M.
- Labeling Reaction:
 - Add **6-TAMRA cadaverine** to the protein solution to a final concentration of 100-500 μ M (a 10 to 100-fold molar excess over the protein).
 - Initiate the reaction by adding transglutaminase to a final concentration of 1-5 μ M.
 - Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle agitation and protected from light.
- Quenching the Reaction: Stop the labeling reaction by adding Quenching Buffer to chelate the Ca^{2+} , which is required for TGase activity.
- Purification of the Labeled Protein: Remove unreacted **6-TAMRA cadaverine** and the transglutaminase enzyme by passing the reaction mixture through a suitable purification column.
- Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the TAMRA dye (at 552 nm).
- Storage: Store the purified, labeled protein at 4°C for short-term use or in aliquots at -80°C for long-term storage.

Sample Preparation for Single-Molecule Tracking Microscopy

Materials:

- Labeled protein of interest

- Microscopy-grade coverslips or chambered slides
- Imaging Buffer (e.g., PBS or a specific cell imaging medium)
- Oxygen scavenging system (e.g., glucose oxidase/catalase) to reduce photobleaching

Protocol:

- Surface Passivation: Clean the coverslips thoroughly and passivate the surface (e.g., with PEG) to prevent non-specific binding of the labeled protein.
- Cell Seeding (for live-cell imaging): If tracking proteins in living cells, seed the cells on the prepared coverslips and allow them to adhere.
- Introduction of Labeled Protein:
 - For in vitro experiments, dilute the 6-TAMRA labeled protein to a pM-nM concentration in the Imaging Buffer and add it to the imaging chamber.
 - For live-cell experiments, introduce the labeled protein into the cells (e.g., via microinjection or by labeling cell surface proteins).
- Imaging: Mount the sample on a microscope equipped for single-molecule detection (e.g., TIRF or HILO microscopy). Use an appropriate laser line for excitation (e.g., 561 nm) and collect the emitted fluorescence through a suitable filter set. Acquire a time-series of images with a short exposure time (e.g., 10-50 ms) to capture the molecular motion.

Data Analysis and Representative Data

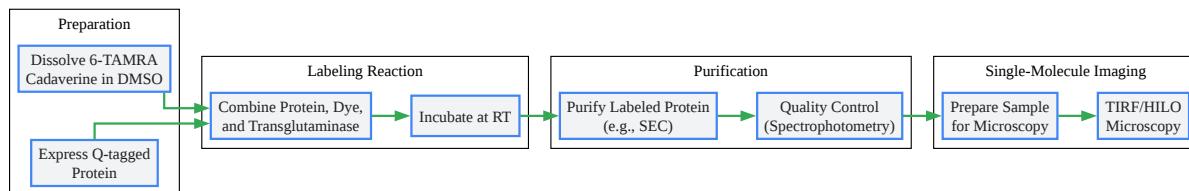
The acquired image series is processed to identify and track the movement of individual fluorescent spots over time. The resulting trajectories are then analyzed to extract quantitative information about the protein's dynamics.

Representative Quantitative Data from Single-Molecule Tracking Experiments

The following table provides examples of quantitative data that can be obtained from SMT experiments. Note that these values are illustrative and will vary depending on the specific protein, its environment, and the experimental conditions.

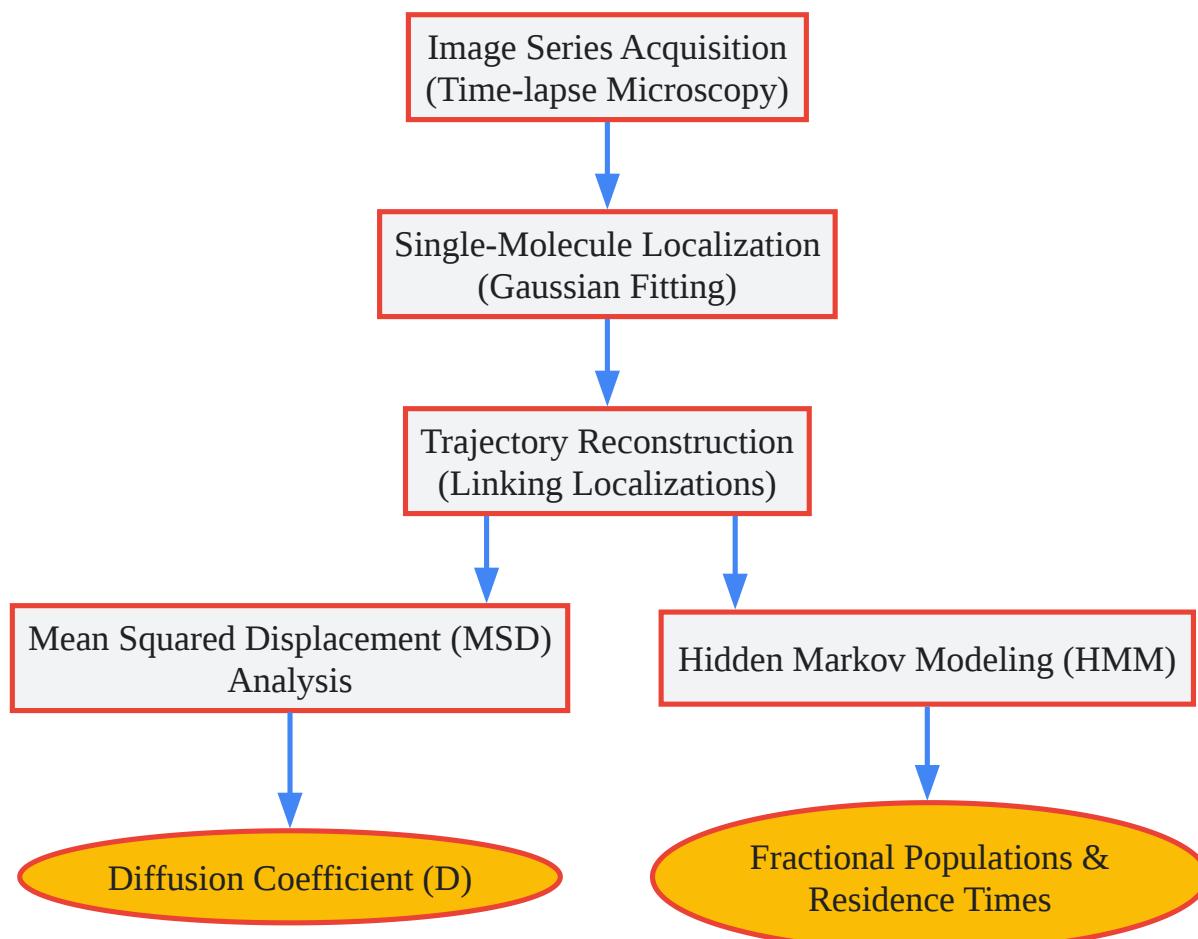
Parameter	Example Value	Biological Interpretation
Diffusion Coefficient (D)		
- Freely diffusing protein in cytoplasm	5 - 15 $\mu\text{m}^2/\text{s}$	Unhindered movement in the aqueous cellular environment.
- Membrane-associated protein	0.1 - 1 $\mu\text{m}^2/\text{s}$	Slower movement constrained to the lipid bilayer.
- Protein bound to a large complex	< 0.05 $\mu\text{m}^2/\text{s}$	Nearly immobile due to association with a large cellular structure.
Binding Kinetics		
- Residence Time (τ_{bound})	0.5 - 10 s	The average time a protein remains bound to its target.
- Association Rate (k_{on})	10^5 - $10^7 \text{ M}^{-1}\text{s}^{-1}$	The rate at which a protein binds to its target.
- Dissociation Rate (k_{off})	0.1 - 2 s^{-1}	The rate at which a protein unbinds from its target.
Fractional Populations		
- Bound Fraction	10 - 70%	The percentage of the protein population that is in a bound state at a given time.
- Mobile Fraction	30 - 90%	The percentage of the protein population that is free to diffuse.

Visualizations



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Caption: Workflow for labeling a protein with **6-TAMRA cadaverine** and preparing it for single-molecule imaging.



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Caption: Logical flow of data analysis in a single-molecule tracking experiment.

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